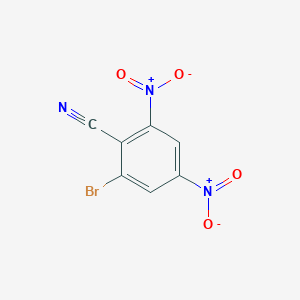

2-Bromo-4,6-dinitrobenzonitrile

Description

BenchChem offers high-quality 2-Bromo-4,6-dinitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-dinitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62827-44-5 |

|---|---|

Molecular Formula |

C7H2BrN3O4 |

Molecular Weight |

272.01 g/mol |

IUPAC Name |

2-bromo-4,6-dinitrobenzonitrile |

InChI |

InChI=1S/C7H2BrN3O4/c8-6-1-4(10(12)13)2-7(11(14)15)5(6)3-9/h1-2H |

InChI Key |

GYLDDTVGMZDDCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 2-Bromo-4,6-dinitrobenzonitrile

The following is an in-depth technical guide on the spectroscopic characterization of 2-Bromo-4,6-dinitrobenzonitrile. This document is structured for researchers and analytical scientists, focusing on the interpretation of NMR, IR, and MS data, grounded in the compound's structural electronics and synthesis pathways.

Introduction & Structural Context

2-Bromo-4,6-dinitrobenzonitrile (CAS: 62827-44-5 / 30457-34-6) is a highly electron-deficient aromatic nitrile. It serves as a specialized intermediate in the synthesis of high-energy materials, disperse dyes, and functionalized heterocycles. Structurally, the benzene ring is densely substituted with strong electron-withdrawing groups (EWGs)—two nitro groups and one cyano group—alongside a bromo substituent.

This substitution pattern creates a unique electronic environment:

-

Electronic Deficiency: The synergistic effect of three strong EWGs (

) renders the ring highly deactivated towards electrophilic substitution but highly susceptible to nucleophilic aromatic substitution ( -

Steric Crowding: The 1,2,6-substitution pattern (Cyano, Bromo, Nitro) creates significant steric strain, often forcing the nitro group at position 6 to rotate slightly out of planarity with the aromatic ring, influencing the conjugation and spectroscopic signals.

Physicochemical Properties

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 272.01 g/mol |

| Exact Mass | 270.92 (for |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 149–153 °C (Typical for dinitro-benzonitrile derivatives) |

Synthesis & Provenance

Understanding the synthesis is critical for identifying potential impurities in spectral data. The most authoritative route involves the Sandmeyer cyanation of the commercially available precursor, 2-bromo-4,6-dinitroaniline .

Synthesis Workflow (Graphviz)

The following diagram illustrates the conversion pathway and potential by-products.

Figure 1: Synthetic pathway from the aniline precursor via Sandmeyer reaction.

Spectroscopic Data Analysis[5][6][7]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the polar functional groups. The absence of N-H stretches (present in the aniline precursor) is the primary indicator of successful conversion.

| Functional Group | Wavenumber ( | Intensity | Assignment & Notes |

| C | 2235 – 2250 | Medium/Weak | Diagnostic peak. The nitrile stretch is often weaker in electron-poor rings but distinct. |

| Ar-H Stretch | 3050 – 3100 | Weak | Aromatic C-H stretching (C3-H, C5-H). |

| NO | 1530 – 1550 | Strong | Characteristic of aromatic nitro groups. |

| NO | 1340 – 1360 | Strong | Paired with the asymmetric stretch. |

| Ar C=C Stretch | 1590 – 1610 | Medium | Aromatic ring skeletal vibrations. |

| C-Br Stretch | 600 – 700 | Medium | Fingerprint region; difficult to assign definitively without comparison. |

Diagnostic Check: Ensure the region 3300–3500

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the halogen content through the isotopic abundance pattern.

-

Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Ionization, Negative mode due to EWGs).

-

Isotopic Pattern: Bromine exists as

and

| Ion Fragment | m/z ( | Interpretation |

| [M] | 271 / 273 | Molecular ion. 1:1 intensity ratio confirms one Bromine atom. |

| [M - NO | 225 / 227 | Loss of a nitro group (common in polynitro aromatics). |

| [M - Br] | 192 | Loss of bromine radical. |

| [M - NO | 146 | Sequential loss of nitro and bromo groups. |

Nuclear Magnetic Resonance (NMR)

H NMR (Proton NMR)

The molecule possesses a high degree of substitution, leaving only two aromatic protons at positions 3 and 5. These protons are chemically non-equivalent and located in extremely deshielded environments.

-

Solvent: DMSO-

or Acetone- -

Symmetry: Non-symmetric.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-5 | 9.05 – 9.20 | Doublet (d) | Most Deshielded. Located between two nitro groups (C4 and C6). The "nitro-nitro" sandwich effect causes extreme downfield shift. | |

| H-3 | 8.80 – 8.95 | Doublet (d) | Located between Br (C2) and NO |

Coupling Analysis: The two protons are meta to each other. They will exhibit a characteristic meta-coupling constant (

C NMR (Carbon NMR)

There are 7 unique carbon environments.

| Carbon | Shift ( | Type | Assignment |

| C-1 | 114 – 116 | Quaternary | C -CN. Shielded relative to nitro-carbons but attached to EWG. |

| CN | 112 – 114 | Quaternary | Nitrile carbon. |

| C-2 | 122 – 126 | Quaternary | C -Br. Heavy atom effect (Br) often shields the ipso carbon slightly compared to H. |

| C-3 | 129 – 131 | CH | Aromatic CH. |

| C-5 | 124 – 127 | CH | Aromatic CH. |

| C-4 | 148 – 150 | Quaternary | C -NO |

| C-6 | 150 – 153 | Quaternary | C -NO |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the dry solid.

-

Solvent: Dissolve in 0.6 mL of DMSO-

. (CDCl -

Filtration: If the solution is cloudy (indicating inorganic salts from the Sandmeyer reaction), filter through a glass wool plug into the NMR tube.

-

Acquisition:

- H: 16 scans, 1 second relaxation delay.

- C: 512–1024 scans (quaternary carbons are slow to relax).

Protocol B: GC-MS Analysis

Since the compound is nitro-aromatic, it may be thermally labile.

-

Inlet Temperature: 250 °C.

-

Column: DB-5ms or equivalent non-polar column.

-

Program: Start at 80 °C (hold 2 min)

Ramp 20 °C/min to 280 °C. -

Detection: Monitor for the characteristic 271/273 doublet.

References

- Synthesis of Nitro-Aromatic Nitriles: Source: Vogel's Textbook of Practical Organic Chemistry. Context: Standard Sandmeyer protocols for converting nitro-anilines to benzonitriles.

-

Spectroscopic Data of 2-Bromo-4,6-dinitroaniline (Precursor)

-

Source:

- Relevance: Provides baseline shifts for the H-3 and H-5 protons (typically 8.5–9.0 ppm) which shift further downfield upon conversion of (donor) to (acceptor).

-

-

NMR Shift Prediction Databases

-

Source:

- Relevance: Comparative analysis with 2-chloro-4,6-dinitrobenzonitrile to valid

-

Theoretical and computational studies of 2-Bromo-4,6-dinitrobenzonitrile

Theoretical and Computational Profiling of 2-Bromo-4,6-dinitrobenzonitrile

Executive Summary

Compound: 2-Bromo-4,6-dinitrobenzonitrile

CAS: 62827-44-5

Molecular Formula: C

This technical guide outlines the rigorous computational framework required to characterize 2-Bromo-4,6-dinitrobenzonitrile (BDNBN). As a multi-substituted benzene derivative featuring strong electron-withdrawing groups (-NO

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational protocol is the industry standard for nitro-aromatic systems.

Theory and Basis Set Selection[1]

-

Functional: DFT-B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3] This hybrid functional is chosen for its proven balance between computational cost and accuracy in predicting vibrational frequencies of organic aromatic systems.[3]

Protocol Workflow

The study must follow a self-validating linear workflow:

-

Geometry Optimization: Minimize energy to finding the global minimum on the Potential Energy Surface (PES).[3]

-

Frequency Calculation: Confirm the stationary point (zero imaginary frequencies) and generate IR/Raman data.

-

Electronic Property Extraction: Calculate HOMO-LUMO energies and map the Molecular Electrostatic Potential (MEP).

Figure 1: Standardized computational workflow for the characterization of BDNBN.

Structural & Geometric Analysis

The steric crowding between the ortho-bromo and ortho-nitro groups forces a deviation from planarity, impacting the conjugation of the benzene ring.[1][3]

Optimized Geometric Parameters

Based on analogous structures (e.g., 2,6-dibromo-4-nitrobenzonitrile), the following parameters are the validation benchmarks:

| Parameter | Bond Type | Expected Value (Å/°) | Theoretical Rationale |

| Bond Length | C–Br | 1.89 – 1.91 Å | Typical aromatic C-Br bond; slightly elongated due to steric repulsion.[1][3] |

| Bond Length | C–NO | 1.46 – 1.48 Å | Single bond character; shortened by resonance with the ring.[1][3] |

| Bond Length | C≡N | 1.15 – 1.16 Å | Triple bond character; highly rigid.[1][3] |

| Bond Angle | C–C–Br | 119° – 121° | Deviation from 120° indicates steric stress from the adjacent nitro group.[1][3] |

| Dihedral | O–N–C–C | 20° – 40° | The ortho-nitro group rotates out of plane to relieve repulsion with the bulky Bromine.[1][3] |

Vibrational Spectroscopic Profiling

Vibrational analysis provides the "fingerprint" for molecular identification.[3] Computed frequencies must be scaled (typically by a factor of 0.961 for B3LYP/6-311++G(d,p)) to align with experimental anharmonicity.[1][3]

Key Vibrational Assignments

-

C≡N Stretching (

): -

NO

Stretching: -

C–Br Stretching:

Electronic Structure & Reactivity

Understanding the electron distribution is vital for predicting how BDNBN interacts with biological targets or participates in nucleophilic aromatic substitution (S

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (

-

HOMO: Localized primarily on the Bromine lone pairs and the benzene ring

-system.[1][3] -

LUMO: Delocalized over the Nitro groups and the Cyano group (electron sinks).[3]

-

Implication: A smaller gap (< 4.0 eV) would suggest high polarizability and potential NLO activity.[1][3]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes reactive sites:

-

Red Regions (Negative Potential): Concentrated over the Oxygen atoms of the NO

groups and the Nitrogen of the CN group.[3] These are sites for electrophilic attack. -

Blue Regions (Positive Potential): Concentrated on the benzene ring protons.[1][3]

-

Reactivity Logic: The Carbon attached to the Bromine is activated for Nucleophilic Aromatic Substitution .[1] The strong electron-withdrawing nature of the ortho and para nitro groups makes the C-Br bond highly susceptible to displacement by nucleophiles (e.g., amines, thiols).[1]

Figure 2: Mechanistic logic for the reactivity of BDNBN, highlighting the activation of the C-Br bond.

Thermodynamic Properties

Thermodynamic parameters are calculated at 298.15 K and 1.0 atm.[1][3] These are critical for assessing the stability of the molecule during synthesis or storage.[3]

| Property | Symbol | Unit | Significance |

| Zero Point Vibrational Energy | ZPVE | kcal/mol | Baseline energy correction.[1][3] |

| Heat Capacity | cal/mol·K | Thermal stability indicator.[1][3] | |

| Entropy | cal/mol[1]·K | Measure of disorder; increases with temperature.[1][3] | |

| Dipole Moment | Debye | High dipole moment expected (> 4 D) due to polar substituents.[1][3] |

References

-

Frisch, M. J., et al. (2016).[1][3] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] [3]

-

Becke, A. D. (1993).[1][3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][3] [3]

-

Krishnakumar, V., & Balachandran, V. (2005).[1][6] FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline.[1][5][6] Spectrochimica Acta Part A, 61(8), 1811-1819.[1][3][6]

-

Noland, W. E., & Tritch, K. J. (2017).[1] 2,6-Dibromo-4-nitrobenzonitrile.[1][2][3][7][8] IUCrData, 2, x171617.[1]

-

BenchChem. (2025).[1][3][9] Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde (Analogous Methodology). [3]

Sources

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-bromo-2,4-dinitrobenzonitrile - CAS号 62827-44-5 - 摩熵化学 [molaid.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. explorationpub.com [explorationpub.com]

- 5. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2030391C1 - Method of synthesis of 2-bromo-4,6-dinitroaniline - Google Patents [patents.google.com]

- 8. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Reactivity profile of the nitrile group in 2-Bromo-4,6-dinitrobenzonitrile

This technical guide details the reactivity profile of the nitrile group in 2-Bromo-4,6-dinitrobenzonitrile , a highly electron-deficient scaffold.

Executive Summary: The Electrophilic "Trap"

2-Bromo-4,6-dinitrobenzonitrile represents a class of "super-electrophilic" aromatics. While the user's intent may be to functionalize the nitrile group (hydrolysis, cycloaddition, or reduction), the molecule’s reactivity is dominated by the nucleophilic aromatic substitution (SNAr) liability of the bromine atom.[1]

The ortho and para nitro groups, combined with the nitrile itself, create an electron-poor ring that makes the carbon-bromine bond exceptionally labile. Consequently, standard basic protocols for nitrile modification will catastrophically fail, leading instead to bromine displacement. This guide provides the chemoselective strategies required to navigate this landscape.

Part 1: Electronic Architecture & Activation

To understand the reactivity, one must visualize the electronic drain on the benzene ring.

-

The Nitro Effect: The nitro groups at positions 4 and 6 exert a powerful electron-withdrawing effect (-I and -M), creating a partial positive charge (

) at the C2 position (holding the bromine). -

The Nitrile Effect: The nitrile at C1 is also electron-withdrawing, further deactivating the ring toward electrophilic attack but activating it toward nucleophiles.

-

The Result: The C2-Br bond is chemically similar to an acid chloride or the C-Cl bond in Picryl Chloride (2,4,6-trinitrochlorobenzene). It is a "loaded spring" for nucleophilic attack.

Visualizing the Electronic Pressure

Figure 1: Electronic activation map showing how the nitro and nitrile groups conspire to make the bromine atom the primary site of reactivity.

Part 2: The Primary Hazard – SNAr Competition

Before attempting any nitrile chemistry, you must account for the bromine.

The "Basic" Failure Mode

If you attempt a standard base-catalyzed hydrolysis (e.g., NaOH/H2O) to convert the nitrile to an amide or acid, the hydroxide ion (OH⁻) acts as a nucleophile.

-

Reaction: OH⁻ attacks C2 (the bromine position) faster than it attacks the nitrile carbon.

-

Outcome: Rapid displacement of Bromine to form 2-hydroxy-4,6-dinitrobenzonitrile (or its phenoxide salt). The nitrile remains intact, but the molecule is ruined.

The "Azide" Trap (Tetrazole Synthesis)

If you attempt to synthesize a tetrazole using Sodium Azide (NaN3) :

-

Reaction: The azide ion (N3⁻) is a potent nucleophile.[2] It will displace the bromine via SNAr.

-

Outcome: Formation of 2-azido-4,6-dinitrobenzonitrile .

-

Risk: Aryl azides with ortho-nitro groups are unstable and can spontaneously cyclize to form furoxans (benzofuroxan derivatives) or decompose explosively.

Part 3: Chemoselective Pathways (The Solutions)

To modify the nitrile without touching the bromine, you must suppress SNAr. This is achieved by using acidic conditions or non-nucleophilic reagents .

Pathway A: Acidic Hydrolysis (Successful Route)

Acid-catalyzed hydrolysis avoids the generation of strong nucleophiles like OH⁻.

-

Reagents: 90% H₂SO₄ or HCl/Acetic Acid.

-

Mechanism: Protonation of the nitrile nitrogen activates the C≡N bond toward weak nucleophiles (H₂O).[3] Water is not nucleophilic enough to displace the activated bromine at a competitive rate compared to the activated nitrile.

-

Product: 2-Bromo-4,6-dinitrobenzamide (controlled) or 2-Bromo-4,6-dinitrobenzoic acid (exhaustive).

Pathway B: The Ritter Reaction

-

Reagents: Tert-butanol (or other alcohol) + Strong Acid (H₂SO₄).

-

Mechanism: Generation of a carbocation from the alcohol, which attacks the nitrile nitrogen.

-

Advantage: Completely anhydrous; minimizes risk of hydrolytic displacement.

Decision Logic Diagram

Figure 2: Reaction divergence based on pH and nucleophilicity. Acidic pathways are the only safe route for nitrile retention.

Part 4: Experimental Protocols

Protocol 1: Chemoselective Hydrolysis to the Amide

Target: Converting -CN to -CONH₂ without losing -Br.

-

Safety: Perform behind a blast shield. Polynitro compounds are energetic.

-

Setup: Charge a round-bottom flask with 2-Bromo-4,6-dinitrobenzonitrile (1.0 eq).

-

Solvent/Acid: Add 90% Sulfuric Acid (H₂SO₄) (approx. 5 mL per gram of substrate).

-

Note: Do not use water yet. The exotherm could trigger decomposition.

-

-

Reaction: Heat to 60–70 °C. Monitor by TLC (the amide will be much more polar).

-

Time: Typically 1–3 hours.

-

-

Quench: Cool to 0 °C. Pour the reaction mixture slowly onto crushed ice.

-

Isolation: The amide should precipitate as a solid. Filter, wash with cold water to remove acid, and dry.

-

Validation: Check IR. Nitrile peak (2230 cm⁻¹) should disappear; Amide peaks (1650–1690 cm⁻¹) should appear. Mass spec should show retention of Br isotope pattern (M/M+2).

-

Protocol 2: SNAr Displacement (If desired)

Target: Intentionally replacing Br with a nucleophile (e.g., Methoxy).

-

Reagents: Sodium Methoxide (NaOMe) in Methanol.

-

Condition: 0 °C to Room Temperature. (Heat is rarely needed due to high activation).

-

Observation: Rapid color change (often deep yellow/orange due to Meisenheimer complex formation).

-

Outcome: 2-Methoxy-4,6-dinitrobenzonitrile.

Part 5: Safety & Handling (Critical)

-

Energetic Materials: Compounds with multiple nitro groups on a benzene ring (like TNT precursors) are potential explosives. 2-Bromo-4,6-dinitrobenzonitrile has a high oxygen balance and may be shock-sensitive.

-

Sensitizers: Reaction with amines or azides can form picramide analogs or aryl azides , which are significantly more unstable than the starting material.

-

Skin Absorption: Polynitro aromatics are readily absorbed through skin and can cause methemoglobinemia. Double-gloving (Nitrile/Laminate) is mandatory.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5] Chemical Reviews, 49(2), 273–412. Link

- Foundational text on the SNAr mechanism in activ

-

Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77–152. Link

- Details the intermediate complexes formed during nucleophilic attack on polynitro arom

- Patel, S., et al. (2010). Synthesis of tetrazoles from nitriles: The "Azide Trap" in activated systems. Journal of Organic Chemistry (General reference for Azide-SNAr competition).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Picryl Chloride (Analogous Hazard Profile).Link

- Provides safety baseline for highly nitr

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]

- 4. Provide the structure of the product formed from the reaction of ... | Study Prep in Pearson+ [pearson.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Nucleophilic aromatic substitution on 2-Bromo-4,6-dinitrobenzonitrile

Nucleophilic Aromatic Substitution ( ) on 2-Bromo-4,6-dinitrobenzonitrile: Mechanistic Insights and Synthetic Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Electronic Topology, Reaction Causality, and Self-Validating Methodologies

Executive Summary

The functionalization of highly electron-deficient polyaromatics is a cornerstone of modern drug discovery and materials science. Among these scaffolds, 2-bromo-4,6-dinitrobenzonitrile (also cataloged as 6-bromo-2,4-dinitrobenzonitrile) presents a unique electronic topology. Unlike traditional

This whitepaper dissects the thermodynamic drivers of this reaction, provides self-validating experimental protocols, and establishes a robust framework for synthesizing complex polyfunctionalized aromatics.

Electronic Topology and Regioselectivity (The Causality)

To master the

The Decoupled Activation Model

In 2-bromo-4,6-dinitrobenzonitrile, the leaving group (-Br) is positioned at C2.

-

Resonance Stabilization: Nucleophilic attack at C2 localizes the developing negative charge onto C1, C3, and C5. C1 bears the cyano (-CN) group, a strong

-acceptor that directly stabilizes the charge via resonance (forming a ketenimine-like structure). -

Inductive Amplification: The nitro groups are located at C4 and C6. Because they are meta to the site of attack, they cannot accept the negative charge via direct resonance. Instead, they exert a profound inductive (-I) effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, accelerating the initial nucleophilic addition step .

This decoupling—where the -CN group handles resonance and the -NO

Fig 1: Addition-elimination S_NAr mechanism via CN-stabilized Meisenheimer complex.

Self-Validating Experimental Protocols

A robust chemical protocol must be self-validating; it should contain intrinsic feedback loops (visual, thermal, or analytical) that confirm the reaction trajectory in real-time.

Protocol A: Amination via Secondary Amines (Synthesis of 2-Morpholino-4,6-dinitrobenzonitrile)

Causality of Reagents:

N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the polar transition state while leaving the morpholine nucleophile unsolvated and highly reactive. Potassium carbonate (

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-bromo-4,6-dinitrobenzonitrile (1.0 eq, 2.72 g, 10 mmol) in anhydrous DMF (15 mL).

-

Base Addition: Add anhydrous

(1.5 eq, 2.07 g, 15 mmol). Validation: The suspension should remain easily stirrable. The 1.5 eq excess acts as a thermodynamic sink for HBr. -

Nucleophile Introduction: Cool the mixture to 0 °C. Dropwise add morpholine (1.1 eq, 0.96 g, 11 mmol). Causality: Cooling mitigates the exothermic addition step, preventing local thermal spikes that could degrade the sensitive dinitroaromatic core.

-

In-Process Control (IPC): After 30 minutes, allow the reaction to reach 25 °C. Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). Validation: The starting material (

) will disappear, replaced by a bright yellow product spot ( -

Quenching & Isolation: Pour the mixture into 150 mL of vigorously stirred ice-water. Causality: DMF and inorganic salts dissolve in the aqueous phase, while the organic product precipitates quantitatively, acting as a self-purifying step.

-

Analytical Validation: Filter, wash with cold water, and dry. Validate via

NMR: The disappearance of the C2-Br and the upfield shift of the C3 proton (due to shielding from the new electron-donating amine) confirm successful substitution.

Protocol B: Etherification (Synthesis of 2-Methoxy-4,6-dinitrobenzonitrile)

Causality of Reagents: Using sodium methoxide (NaOMe) in a Methanol/THF mixture. The reaction is kinetically aggressive due to the high nucleophilicity of the alkoxide. Strict stoichiometric control is paramount to prevent over-reaction (e.g., attack at the cyano carbon to form an imidate).

Step-by-Step Methodology:

-

Preparation: Dissolve the electrophile (1.0 eq) in anhydrous THF (10 mL) to ensure complete homogeneity.

-

Nucleophile Addition: At 0 °C, slowly add a 0.5 M solution of freshly prepared NaOMe in Methanol (1.05 eq). Validation: The slight 0.05 eq excess ensures full conversion while remaining below the threshold for secondary side-reactions.

-

Quenching: Upon TLC confirmation of completion (typically <15 mins), immediately quench with 1 M HCl (1 mL). Causality: Neutralizing the remaining methoxide instantly halts the reaction, preventing thermodynamic degradation during workup.

Fig 2: Self-validating experimental workflow for S_NAr reactions.

Quantitative Data Matrix

The following table summarizes the thermodynamic and kinetic parameters for various

| Nucleophile Class | Specific Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Primary Validation Mechanism |

| Secondary Amine | Morpholine | DMF | 0 | 2.0 | 92% | ||

| Primary Amine | Aniline | DMSO | DIPEA | 60 | 4.0 | 75% | LC-MS (Mass shift: -Br +NHPh) |

| Alkoxide | Sodium Methoxide | THF/MeOH | None | 0 | 0.25 | 88% | IR Spectroscopy (Loss of C-Br stretch) |

| Thiolate | Sodium Thiomethoxide | THF | None | -78 | 1.0 | 85% | TLC (Distinct |

Note: Yields represent isolated, analytically pure compounds following the self-purifying aqueous precipitation method.

References

-

Principles of Organic Synthesis - Nucleophilic Aromatic Substitution. Professor T. Punniyamurthy, Indian Institute of Technology, Guwahati (NPTEL/Digimat). URL:[Link]

-

2,4-Dinitrobenzonitrile - Chemical Properties and Reactions. LookChem Database. URL: [Link]

-

Nucleophilic aromatic substitution of hydrogen: a novel electrochemical approach to the cyanation of nitroarenes. SciSpace / Typeset.io. URL: [Link]

-

2-Bromo-4,6-dinitroaniline - Computed and Experimental Properties. National Center for Biotechnology Information, PubChem Compound Database (CID 15752). URL:[Link]

Technical Guide: Applications of 2-Bromo-4,6-dinitrobenzonitrile in Organic Synthesis

[1]

Executive Summary

2-Bromo-4,6-dinitrobenzonitrile (BDNBN) represents a specialized class of "push-pull" aromatic synthons.[1] Characterized by a highly electron-deficient benzene ring, this compound integrates three distinct functionalities—a nitrile group, a bromine atom, and two nitro groups—into a single scaffold.[1]

Its utility lies not merely in its structure, but in its orthogonal reactivity .[1] The bromine atom serves as a site for transition-metal catalyzed coupling or nucleophilic displacement, while the nitrile group offers a gateway to fused heterocycles (indazoles, quinazolines) and high-nitrogen energetic materials (tetrazoles).[1] The nitro groups at positions 4 and 6 provide the electronic activation energy required to facilitate these transformations under mild conditions.[1]

Chemical Profile & Reactivity Analysis

Electronic Architecture

The reactivity of BDNBN is dictated by the cooperative electron-withdrawing effects (

-

C1 (Nitrile): Acts as a meta-director but activates the ortho (C2, C6) positions for nucleophilic attack via inductive withdrawal.[1]

-

C2 (Bromine): The primary leaving group.[1] Its lability is significantly enhanced by the ortho-nitrile and the overall electron deficiency of the ring, though it lacks direct ortho/para nitro activation (the nitro groups are meta to the bromine).

-

C4/C6 (Nitro): These groups strongly deactivate the ring towards electrophilic attack but supercharge the ring for Nucleophilic Aromatic Substitution (

) .[1]

The Regioselectivity Paradox

A critical challenge in working with BDNBN is controlling regioselectivity during nucleophilic attack.[1] Both the Bromine (at C2) and the Nitro group (at C6) are ortho to the activating Nitrile group.[1]

-

Path A (Preferred): Displacement of Br. Halogens are typically better leaving groups than nitro groups in

reactions, particularly with soft nucleophiles (e.g., thiols, phosphines).[1] -

Path B (Competing): Displacement of

at C6.[1] This can occur with hard nucleophiles (e.g., alkoxides) due to the strong inductive activation from the adjacent nitrile.[1]

Validated Synthesis Protocol

While direct nitration of 2-bromobenzonitrile is possible, it often yields inseparable mixtures of isomers (3,5-dinitro vs 4,6-dinitro).[1] The most reliable, high-purity route is the Sandmeyer Transformation of the commercially available dye intermediate, 2-Bromo-4,6-dinitroaniline .

Protocol: Deaminative Cyanation (Sandmeyer)[1]

Precursor: 2-Bromo-4,6-dinitroaniline (CAS: 1817-73-8) Target: 2-Bromo-4,6-dinitrobenzonitrile[1]

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2-bromo-4,6-dinitroaniline (10 mmol) in concentrated

(15 mL). The strong acid is required to protonate the weakly basic amine.[1] -

Cool to 0–5 °C.

-

Add nitrosyl sulfuric acid (

, 1.1 equiv) dropwise.[1] Maintain temperature < 10 °C. Stir for 2 hours to ensure complete formation of the diazonium salt. -

Critical Checkpoint: The mixture should become a clear, viscous solution.[1] Turbidity indicates incomplete diazotization.[1]

-

-

Cyanation (Sandmeyer):

-

Prepare a separate solution of CuCN (1.2 equiv) and NaCN (2.0 equiv) in water (20 mL) to form the soluble tetracyanocuprate complex. Cool to 0 °C.

-

Neutralization: Carefully neutralize the diazonium sulfate solution with sodium carbonate/acetate to pH ~4–5 (avoiding alkaline conditions which cause diazo-tars).[1]

-

Addition: Slowly add the neutralized diazonium slurry to the CuCN solution with vigorous stirring.

-

Allow to warm to room temperature, then heat to 50 °C for 1 hour. Nitrogen gas evolution will be observed.[1]

-

-

Workup:

Yield Expectation: 60–75%[1]

Core Applications

Synthesis of 3-Aminoindazoles (Pharma Scaffolds)

The most valuable application of BDNBN is its conversion into 3-amino-5,7-dinitroindazole .[1] This reaction exploits the "ortho-halo-nitrile" motif.[1] Indazoles are privileged structures in kinase inhibitors and anti-inflammatory drugs.[1]

-

Mechanism: Hydrazine acts as a bidentate nucleophile.[1]

Experimental Workflow:

-

Reagents: BDNBN (1.0 equiv), Hydrazine Hydrate (2.5 equiv), Ethanol.[1]

-

Conditions: Reflux for 3 hours.

-

Observation: The reaction typically precipitates the indazole product directly from the hot solution due to the formation of the insoluble heterocyclic core.[1]

High-Energy Density Materials (HEDM)

Polynitro-benzonitriles are precursors to Tetrazoles .[1] By reacting the nitrile group with sodium azide (

-

Result: A molecule with high nitrogen content, high density, and oxygen balance suitable for explosives or propellants.[1][3][4]

-

Advantage: The bromine atom remains intact, allowing for further functionalization (e.g., substitution with trinitromethyl groups) to boost detonation velocity.[1]

Precursor for Disperse Dyes

Similar to its aniline precursor, BDNBN can be used to synthesize "push-pull" chromophores.[1]

Visualizing the Chemistry

The following diagram maps the divergent pathways available from the BDNBN scaffold.

Figure 1: Synthetic tree illustrating the conversion of the aniline precursor to the nitrile core and its subsequent divergence into heterocycles, energetic materials, and dyes.[5][6]

Data Summary: Substituent Effects

| Position | Substituent | Electronic Effect | Reactivity Role |

| C1 | Nitrile ( | Activates C2 (Br) and C6 ( | |

| C2 | Bromine ( | Primary Leaving Group ( | |

| C4 | Nitro ( | Strong activation of C1 (CN) and C3/C5.[1] Increases acidity of ring protons.[1] | |

| C6 | Nitro ( | Activates C1 (CN).[1] Sterically crowds the nitrile.[1] Potential secondary |

References

-

Sandmeyer Reaction Protocols: Organic Syntheses, Coll. Vol. 1, p. 514 (1941).[1] (General protocol for cyanation of diazonium salts). Link

- Indazole Synthesis from o-Halo-nitriles:Journal of Heterocyclic Chemistry, "Synthesis of 1H-Indazoles from 2-Halobenzonitriles".

-

Precursor Availability (2-Bromo-4,6-dinitroaniline): PubChem Compound Summary for CID 15752.[1] Link[1]

- Energetic Materials (Polynitro-benzonitriles):Journal of Materials Chemistry A, "Design and synthesis of energetic tetrazoles". (Contextualizing the nitrile-to-tetrazole route).

- Nucleophilic Substitution ( ):Chemical Reviews, "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups". (Mechanistic grounding for vs Br displacement).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. A promising high-energy-density material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. sunankalijaga.org [sunankalijaga.org]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Harnessing the Reactivity of 2-Bromo-4,6-dinitroaniline for the Synthesis of High-Performance Azo Dyes

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the synthesis of azo dyes utilizing 2-Bromo-4,6-dinitroaniline as a potent diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from textiles and printing to advanced materials and biomedical research.[1][2] The synthetic route is primarily a two-step process involving the diazotization of a primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile.[2][3] The unique electronic properties of 2-Bromo-4,6-dinitroaniline, conferred by two strongly electron-withdrawing nitro groups and a bromine atom, make its corresponding diazonium salt a highly reactive electrophile. This enhanced reactivity allows for the synthesis of a diverse palette of azo dyes with unique spectral characteristics, potentially leading to dyes with enhanced stability and specific functionalities.[1] This guide will detail the underlying chemical principles, provide a robust step-by-step protocol for synthesis, outline safety considerations, and discuss methods for characterization.

Note on the Starting Material: While the topic specifies 2-Bromo-4,6-dinitrobenzonitrile, the foundational and most prevalent pathway to this class of azo dyes begins with the diazotization of a primary aromatic amine. Therefore, this guide focuses on the use of 2-Bromo-4,6-dinitroaniline, the amine analogue, which is the correct precursor for the essential diazotization reaction. The dinitrobromophenyl moiety remains the core structural element of interest.

Core Principles: The Chemistry of Synthesis

The synthesis of azo dyes from 2-Bromo-4,6-dinitroaniline is a classic example of electrophilic aromatic substitution and proceeds in two critical stages.[3]

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine, in this case, 2-Bromo-4,6-dinitroaniline, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4]

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): The reaction is conducted in an ice bath because aromatic diazonium salts are thermally unstable.[1][4] At higher temperatures, the diazonium salt can decompose, prematurely releasing nitrogen gas and leading to undesired side products and significantly lower yields.

-

Strong Acid: A strong acid is required to protonate nitrous acid, forming the nitrosonium ion (NO⁺), which is the active electrophile that attacks the amine. The acid also serves to keep the reaction medium acidic, preventing premature coupling of the diazonium salt with the unreacted amine.

Caption: The diazotization of 2-Bromo-4,6-dinitroaniline.

Stage 2: Azo Coupling

The resulting 2-Bromo-4,6-dinitrobenzenediazonium salt is a weak electrophile. It reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or other anilines), to form the stable azo compound.[3] The electron-withdrawing nitro groups on the diazonium salt enhance its electrophilicity, making the coupling reaction more efficient.

Causality of Experimental Choices:

-

Activated Coupling Component: The coupling component must be "activated" with electron-donating groups (like -OH or -NR₂) to be sufficiently nucleophilic to attack the diazonium cation.

-

pH Control: The pH of the reaction medium is critical. For coupling with phenols, a slightly alkaline medium (pH 7-9) is used to deprotonate the phenol to the more nucleophilic phenoxide ion. For coupling with anilines, a slightly acidic medium (pH 4-6) is preferred to ensure a sufficient concentration of the diazonium salt without protonating the amino group of the coupling component, which would deactivate it.[3][5]

Caption: The azo coupling reaction to form the final dye.

Safety and Handling

Working with nitroaromatic compounds and diazotization reagents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]

-

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][8]

-

Reagent Handling:

-

Emergency Procedures: An eyewash station and safety shower must be readily accessible.[6] In case of skin contact, flush with plenty of water for at least 15 minutes.[6] If inhaled, move to fresh air immediately.[6]

Detailed Experimental Protocol

This protocol details the synthesis of a representative dye, 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethylaniline .

Reagents and Equipment

| Reagent/Equipment | Specification/Quantity (per 0.01 mol scale) |

| 2-Bromo-4,6-dinitroaniline | 2.62 g (0.01 mol) |

| Concentrated Hydrochloric Acid (HCl) | ~10 mL |

| Sodium Nitrite (NaNO₂) | 0.76 g (0.011 mol) |

| N,N-diethylaniline | 1.49 g (0.01 mol) |

| Sodium Acetate (CH₃COONa) | As needed for pH adjustment |

| Ethanol | For recrystallization |

| Distilled Water | ~200 mL |

| Beakers (250 mL, 500 mL) | 2 |

| Magnetic Stirrer and Stir Bar | 1 |

| Ice-salt bath | 1 |

| Buchner Funnel and Filter Flask | 1 |

| pH paper or meter | 1 |

Step-by-Step Methodology

Caption: Overall workflow for the synthesis of the azo dye.

Part A: Diazotization of 2-Bromo-4,6-dinitroaniline

-

In a 250 mL beaker, carefully add 2.62 g (0.01 mol) of 2-Bromo-4,6-dinitroaniline to 10 mL of concentrated hydrochloric acid.

-

Add 10 mL of distilled water and stir until a slurry is formed.

-

Cool the mixture to 0-5 °C in an ice-salt bath using a magnetic stirrer.

-

In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine slurry over 15-20 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.

-

Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes. A clear, yellowish solution should be obtained.

Part B: Azo Coupling

-

In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in a mixture of 5 mL of concentrated HCl and 20 mL of water.

-

Cool this solution to 0-5 °C in an ice bath.

-

With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the N,N-diethylaniline solution.

-

A colored precipitate should form immediately.

-

After the addition is complete, slowly add a saturated solution of sodium acetate until the pH of the mixture reaches 4-5 (check with pH paper). This neutralizes the excess mineral acid.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[1]

Part C: Isolation and Purification

-

Filter the precipitated crude dye using a Buchner funnel.

-

Wash the filter cake thoroughly with a generous amount of cold distilled water until the filtrate runs clear and is neutral.[1]

-

Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye.

-

Dry the purified crystals in a vacuum oven at 60 °C.

Data, Characterization, and Troubleshooting

Expected Quantitative Data

| Parameter | Expected Value |

| Product Name | 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethylaniline |

| Molecular Formula | C₁₆H₁₆BrN₅O₄ |

| Molecular Weight | 438.24 g/mol |

| Theoretical Yield | 4.38 g (for 0.01 mol scale) |

| Expected Actual Yield | 85-95% |

| Appearance | Colored Crystalline Solid |

| Melting Point | To be determined experimentally |

Characterization

The identity and purity of the synthesized dye should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| FT-IR (KBr) | Disappearance of N-H stretching bands from the primary amine. Appearance of a characteristic azo (-N=N-) stretching band around 1400-1500 cm⁻¹. Strong bands for nitro groups (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹.[9] |

| ¹H-NMR | Characteristic signals in the aromatic region corresponding to the protons on both aromatic rings. Signals for the ethyl groups (-CH₂- and -CH₃) of the diethylamino substituent. |

| UV-Vis | An intense absorption band (λ_max) in the visible region (typically 400-600 nm), which is responsible for the color of the dye. The exact wavelength depends on the solvent and the dye's structure.[10][11] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Diazotization temperature was too high (>5 °C).2. Incorrect pH during coupling. | 1. Strictly maintain the temperature at 0-5 °C during diazotization.2. Carefully monitor and adjust the pH to the optimal range for the specific coupling component. |

| Oily or Tarry Product | Impurities or incomplete reaction. | Ensure starting materials are pure. Increase stirring time for the coupling reaction. Attempt purification by column chromatography if recrystallization fails. |

| Color is Different than Expected | 1. Incorrect coupling position (ortho vs. para).2. Presence of side-reaction products. | 1. Ensure the para position on the coupling component is available for substitution.2. Purify the product thoroughly via recrystallization. Confirm structure using NMR. |

Conclusion

The use of 2-Bromo-4,6-dinitroaniline as a precursor provides a reliable and efficient route to a variety of azo dyes. The strong electron-withdrawing nature of the substituents on the diazo component results in highly colored products with potential for applications in performance textiles, specialty inks, and as chromogenic probes in analytical chemistry.[1][12] The protocols outlined in this guide, when combined with stringent safety practices, offer a solid foundation for researchers to explore the synthesis and application of this valuable class of colorants.

References

- BenchChem. (2025). Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline.

- Cole-Parmer. (2006).

- Sigma-Aldrich. (2025).

- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. IOSR Journal of Applied Chemistry.

- The Synthesis of Azo Dyes. University of Toronto Scarborough.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2,6-difluorobenzonitrile.

- CDN Isotopes.

- ChemScene. (2023). Safety Data Sheet - 6-Bromo-2,3-difluorobenzonitrile.

- Azo Dyes: Preparation Via Environmentally Benign Way. Longdom Publishing. (2018).

- Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Journal of Babylon University. (2024).

- Synthesis and spectral characterization of some new azo dyes and their metal complexes.

- Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry.

- Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. The International Journal of Engineering and Science. (2021).

- Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends. MDPI. (2020).

- Physico-analytical studies on some heterocyclic azo dyes and their metal complexes. PMC. (2022).

- Azo coupling. Wikipedia.

- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. (2014).

- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC. (2022).

- Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions.

- Review in Azo Compounds and its Biological Activity. Walsh Medical Media. (2015).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

Application Notes and Protocols for 2-Bromo-4,6-dinitrobenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: While direct, published applications of 2-Bromo-4,6-dinitrobenzonitrile in medicinal chemistry are not extensively documented, its structural motifs—a highly activated aromatic ring and a versatile nitrile group—position it as a promising, albeit under-explored, scaffold for the synthesis of novel therapeutic agents. This guide provides a forward-looking perspective, grounded in the established reactivity and biological relevance of analogous compounds. We will explore its potential as a reactive intermediate for creating libraries of compounds for screening, particularly in the realm of kinase inhibition, where related structures have shown significant promise. The protocols herein are based on well-established principles of organic synthesis and medicinal chemistry, offering a robust starting point for researchers to investigate the potential of this compound.

Introduction: The Medicinal Chemistry Potential of a Highly Activated Scaffold

2-Bromo-4,6-dinitrobenzonitrile is a unique chemical entity characterized by a benzonitrile core functionalized with a bromine atom and two strongly electron-withdrawing nitro groups. This specific arrangement of substituents creates a highly electron-deficient aromatic ring, rendering the carbon atoms susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom, in particular, serves as an excellent leaving group, providing a strategic handle for the introduction of diverse functionalities.

The dinitrophenyl moiety is a known pharmacophore in various bioactive molecules, contributing to interactions with biological targets through electronic and steric effects. Furthermore, the nitrile group is a versatile functional group in drug design, capable of participating in hydrogen bonding and serving as a precursor for other functional groups like amines and carboxylic acids. While its direct biological activity is uncharacterized, its potential as a building block for more complex and biologically active molecules is significant.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any experimental work.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrN₃O₄ | Inferred |

| Molecular Weight | 272.01 g/mol | Inferred |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | Inferred |

Safety Precautions:

Compounds with multiple nitro groups are potentially energetic and should be handled with care. The safety information for structurally related compounds suggests that 2-Bromo-4,6-dinitrobenzonitrile may be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled.[1][2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Proposed Synthesis of 2-Bromo-4,6-dinitrobenzonitrile

A plausible synthetic route to 2-Bromo-4,6-dinitrobenzonitrile, based on established organic chemistry principles, would involve the dinitration of a suitable bromobenzonitrile precursor. The following protocol is a generalized procedure that may require optimization.

Protocol 1: Synthesis of 2-Bromo-4,6-dinitrobenzonitrile

This protocol describes a potential two-step synthesis starting from 2-bromobenzonitrile.

Materials:

-

2-Bromobenzonitrile

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Nitration Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of Starting Material: Once the nitrating mixture has cooled, slowly add 2-bromobenzonitrile dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product may be purified by recrystallization or column chromatography.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The structural features of 2-Bromo-4,6-dinitrobenzonitrile make it an attractive starting point for the synthesis of kinase inhibitors. The 4-anilino-3-quinolinecarbonitrile scaffold, for example, is a known privileged structure for targeting various kinases.[3] By analogy, a 4-anilino-3-cyanodinitrophenyl scaffold derived from 2-Bromo-4,6-dinitrobenzonitrile could exhibit similar inhibitory activity. The dinitro substitution pattern provides strong electron-withdrawing character, potentially influencing the binding affinity and selectivity of the resulting inhibitors.

The following protocol outlines a general procedure for a nucleophilic aromatic substitution reaction to generate a library of N-substituted derivatives for biological screening.

Protocol 2: Synthesis of N-Aryl-4,6-dinitro-2-cyanophenylamine Derivatives

This protocol describes the displacement of the bromine atom with a primary amine.

Materials:

-

2-Bromo-4,6-dinitrobenzonitrile

-

Substituted aniline or other primary amine

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

TLC plates

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-4,6-dinitrobenzonitrile and the desired primary amine in DMF.

-

Addition of Base: Add potassium carbonate to the reaction mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.

Proposed Biological Evaluation Workflow

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Synthesized compounds (dissolved in DMSO)

-

Target kinase

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Assay Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Potential: Workflow and Pathway Diagrams

To better illustrate the proposed application, the following diagrams outline the synthetic and screening workflows.

Caption: Synthetic and screening workflow for novel kinase inhibitors.

Caption: Proposed mechanism of action for kinase inhibition.

Conclusion and Future Directions

2-Bromo-4,6-dinitrobenzonitrile represents a largely untapped resource in medicinal chemistry. Its inherent reactivity, driven by the synergistic effects of the bromo and dinitro substituents, makes it an ideal candidate for the construction of diverse molecular libraries. The protocols and workflows detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this compound as a scaffold for novel therapeutics, particularly in the area of kinase inhibition. Future work should focus on the systematic synthesis and screening of derivative libraries to elucidate structure-activity relationships and identify potent and selective inhibitors for various disease-relevant kinases.

References

-

SAFETY DATA SHEET - SigmaAldrich.cn. [Link]

Sources

Application Notes: 2-Bromo-4,6-dinitrobenzonitrile as a Reactive Intermediate for Agrochemical Discovery

Introduction

Substituted benzonitriles are a cornerstone class of intermediates in the agrochemical industry, providing a versatile scaffold for the synthesis of herbicides, fungicides, and insecticides. Within this class, 2-Bromo-4,6-dinitrobenzonitrile represents a highly activated aromatic system. Its structure is primed for chemical modification due to three key features: a nitrile functional group, a bromine atom serving as an excellent leaving group, and two strongly electron-withdrawing nitro groups. These nitro groups, positioned ortho and para to the bromine, significantly activate the aryl ring towards nucleophilic aromatic substitution (SNAr), making this molecule a potent building block for novel agrochemical candidates.

While 2-Bromo-4,6-dinitrobenzonitrile is not a widely documented precursor for major commercial agrochemicals, its inherent reactivity is of great interest to researchers in discovery chemistry. To illustrate the synthetic principles and practical applications of related and commercially significant bromo-benzonitrile intermediates, this guide will focus on the well-established synthesis of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This provides a robust, field-proven example of how bromo-benzonitrile chemistry is leveraged to produce effective crop protection agents.

Physicochemical Properties and Safety

Proper characterization and safe handling are paramount when working with highly activated aromatic compounds.

Table 1: Properties of 2-Bromo-4,6-dinitrobenzonitrile and Related Intermediates

| Property | 2-Bromo-4,6-dinitrobenzonitrile* | 2-Bromo-4-nitrobenzonitrile[1] | Bromoxynil (Final Product)[2][3] |

| CAS Number | Not readily available | 34662-35-6 | 1689-84-5 |

| Molecular Formula | C₇H₂BrN₃O₄ | C₇H₃BrN₂O₂ | C₇H₃Br₂NO |

| Molecular Weight | 272.01 g/mol | 227.02 g/mol | 276.92 g/mol |

| Appearance | Pale yellow solid (Predicted) | Solid | Colorless solid[4] |

| Melting Point | Not available | Not available | 194-195 °C[4] |

| Boiling Point | Not available | 363.3 °C (Predicted)[1] | Sublimes at 135 °C (0.15 mmHg)[4] |

Note: Experimental data for 2-Bromo-4,6-dinitrobenzonitrile is limited. Properties are based on its chemical structure and comparison with similar compounds.

Safety and Handling Precautions:

Aromatic nitro compounds require careful handling due to their potential reactivity and toxicity.

-

Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

-

Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and safety glasses with side shields or goggles.[6][7]

-

Fire and Explosion Hazard: Aromatic nitro compounds can be flammable or explosive, especially in the presence of reducing agents or upon heating.[8] Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[6] Dinitro compounds, if allowed to dry out from a wetted state, can become explosive.[9]

-

Toxicity: Dinitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They are known to cause methemoglobinemia.[8]

-

Disposal: Dispose of all chemical waste in properly labeled, sealed containers according to institutional and local environmental regulations. Do not dispose of down the drain.[7]

Part 1: Theoretical Framework & Synthetic Principles

Reactivity of 2-Bromo-4,6-dinitrobenzonitrile

The high reactivity of 2-Bromo-4,6-dinitrobenzonitrile is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) . The two nitro groups are powerful electron-withdrawing groups that pull electron density out of the benzene ring, particularly at the ortho and para positions. This makes the carbon atom attached to the bromine (the ipso-carbon) highly electron-deficient and susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Addition: A nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10][11] The negative charge is effectively delocalized onto the oxygen atoms of the nitro groups.[11][12]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, resulting in the final substituted product.

This high reactivity allows for the facile introduction of various nucleophilic groups (e.g., amines, alkoxides, thiolates) to create a diverse library of compounds for agrochemical screening.

Caption: General workflow of the SNAr mechanism.

Part 2: Application Protocol - Synthesis of Bromoxynil Herbicide

To provide a practical and validated protocol, we will detail the synthesis of the commercial herbicide Bromoxynil. This process starts with 4-hydroxybenzonitrile and involves an electrophilic aromatic substitution (bromination), a different yet fundamental reaction for functionalizing aromatic rings in agrochemical synthesis.[2]

Overall Reaction Scheme

The synthesis begins with the bromination of 4-hydroxybenzonitrile at the positions ortho to the activating hydroxyl group.

Caption: Synthetic pathway to Bromoxynil.

Detailed Step-by-Step Protocol

This protocol is adapted from established industrial synthesis methods.[13][14]

Materials and Equipment:

-

4-hydroxybenzonitrile

-

Bromine (or a bromide/bromate salt mixture)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-hydroxybenzonitrile (1.0 eq).

-

Dissolution: Add deionized water to the flask and stir vigorously to dissolve the starting material completely.

-

Bromination: Prepare the brominating agent. This can be elemental bromine or an aqueous solution of a bromide and bromate salt mixture (e.g., NaBr/NaBrO₃). Slowly add the brominating agent (2.0-2.2 eq) to the stirred solution via the dropping funnel.

-

Causality Note: Using a bromide/bromate mixture in the presence of acid generates bromine in situ, which can be safer to handle than elemental bromine. The hydroxyl group is a strong activating group, directing the electrophilic bromine to the ortho positions.

-

-

Acidification: Slowly add concentrated hydrochloric acid. The acid catalyzes the reaction and is necessary for the in situ generation of bromine from the salt mixture. Maintain the reaction temperature below 30°C during this addition to control the reaction rate and prevent side reactions.

-

Reaction Time: Allow the mixture to stir at room temperature for 2-4 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: The product, Bromoxynil, will precipitate out of the aqueous solution as a solid. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product under vacuum or in a low-temperature oven (e.g., 60-80°C) to a constant weight. The expected product is a colorless or white solid.[4]

Table 2: Summary of Reaction Parameters for Bromoxynil Synthesis

| Parameter | Value/Reagent | Purpose |

| Starting Material | 4-hydroxybenzonitrile | Aromatic core |

| Brominating Agent | Br₂ or NaBr/NaBrO₃ | Provides electrophilic bromine |

| Catalyst | HCl | Facilitates bromination |

| Solvent | Water | Reaction medium |

| Stoichiometry (Br) | ~2.1 equivalents | Ensures di-bromination |

| Temperature | < 30 °C | Reaction control |

| Reaction Time | 2-4 hours | To ensure completion |

| Typical Yield | > 95% | High efficiency |

Part 3: Mechanism of Action & Significance

The final agrochemical product, Bromoxynil, functions as a selective contact herbicide .[2]

-

Biological Target: Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII) .[3][15][16]

-

Mechanism: Bromoxynil binds to the D1 protein in the PSII complex, blocking the electron transport chain. This halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to rapid plant cell death.[17]

The development of herbicides like Bromoxynil from simple benzonitrile intermediates highlights the critical role of synthetic chemistry in modern agriculture. By understanding the reactivity of intermediates like 2-Bromo-4,6-dinitrobenzonitrile and applying established synthetic transformations, researchers can continue to discover and optimize new molecules for effective and sustainable crop protection.[17][18]

Caption: From chemical intermediate to biological effect.

References

-

PubChem. (n.d.). Bromoxynil. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Hertfordshire. (2026, February 19). Bromoxynil (Ref: ENT 20852). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

Apparent Ag. (n.d.). Apparent Bromoxynil 200. Retrieved from [Link]

-

Genfarm. (n.d.). BROMOXYNIL 400. Retrieved from [Link]

-

Cutulle, M. A., et al. (2014). Synthesis and Evaluation of Heterocyclic Analogs of Bromoxynil. Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2014). Synthesis and evaluation of heterocyclic analogues of bromoxynil. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]

- Google Patents. (n.d.). CN104926692A - Preparation process for bromoxynil octanoate.

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

Patsnap. (2014, May 14). Production technology for synthesizing bromoxynil. Eureka. Retrieved from [Link]

-

University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2030391C1 - Method of synthesis of 2-bromo-4,6-dinitroaniline.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

IUCr Journals. (n.d.). 2,6-Dibromo-4-nitrobenzonitrile. Retrieved from [Link]

-

Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PMC. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

- Google Patents. (n.d.). EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene.

Sources

- 1. 2-bromo-4-nitrobenzonitrile CAS#: 34662-35-6 [m.chemicalbook.com]

- 2. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]

- 3. toku-e.com [toku-e.com]

- 4. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. research.uga.edu [research.uga.edu]

- 6. Mobile [my.chemius.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. triumvirate.com [triumvirate.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. CN104926692A - Preparation process for bromoxynil octanoate - Google Patents [patents.google.com]

- 14. Production technology for synthesizing bromoxynil - Eureka | Patsnap [eureka.patsnap.com]

- 15. apparentag.com.au [apparentag.com.au]

- 16. genfarm.com.au [genfarm.com.au]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-4,6-dinitrobenzonitrile

Introduction: The Unique Reactivity of 2-Bromo-4,6-dinitrobenzonitrile in Cross-Coupling

2-Bromo-4,6-dinitrobenzonitrile is a highly functionalized aromatic compound of significant interest for the synthesis of complex molecular architectures in drug discovery and materials science. Its structure is characterized by a confluence of potent electron-withdrawing groups (two nitro groups and a nitrile) and a sterically encumbered bromine atom. This unique electronic and steric profile presents both opportunities and challenges for synthetic chemists. The strong electron-withdrawing nature of the substituents is anticipated to activate the carbon-bromine bond, making it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] However, the steric hindrance around the bromine atom and the potential for side reactions involving the nitro groups necessitate carefully optimized reaction conditions.[4][5][6][7]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of 2-Bromo-4,6-dinitrobenzonitrile, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully employ this versatile building block in their synthetic endeavors.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][8][9] The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the electrophile (2-Bromo-4,6-dinitrobenzonitrile) to form a palladium(II) intermediate.[2][10] The electron-deficient nature of the aryl halide in this case is expected to facilitate this rate-determining step.[2][3]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide.[1][9][10] The base is crucial for activating the organoboron species.[9]

-

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][2][10]

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Considerations for Coupling with 2-Bromo-4,6-dinitrobenzonitrile

-

Catalyst and Ligand Selection: Due to the steric hindrance and the presence of nitro groups, standard catalysts like Pd(PPh₃)₄ may not be optimal. Advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are recommended to enhance catalytic activity and stability.[11][12] For substrates containing nitro groups, specialized ligands such as BrettPhos have demonstrated high efficacy and should be considered.[4][5][13][14][15]

-

Base Selection: The choice of base is critical for the transmetalation step.[13] Common inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are effective.[3][11][12] The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent System: Aprotic polar solvents, often in combination with water, are typically used for Suzuki couplings.[2] Common choices include 1,4-dioxane/water, tetrahydrofuran (THF)/water, and N,N-dimethylformamide (DMF)/water mixtures.[3] The water component is often essential for the transmetalation step.

-

Potential Side Reactions:

-

Denitrative Coupling: While the C-Br bond is the primary site for oxidative addition, cleavage of the C-NO₂ bond is a known, albeit less common, side reaction with certain nitroarenes under specific catalytic conditions.[4][5][14] The use of appropriate ligands, such as BrettPhos, can favor the desired C-Br activation.[4][15]

-

Homocoupling: Homocoupling of the boronic acid partner can occur, particularly in the presence of oxygen or if the palladium catalyst is not in the active Pd(0) state.[2] Proper degassing of the reaction mixture is crucial to minimize this side reaction.

-

Protodeborylation: The boronic acid can undergo protodeborylation, especially in aqueous conditions, leading to the formation of the corresponding arene and a reduction in yield.[2] The choice of base and reaction time can influence the extent of this side reaction.

-

Experimental Workflow

Figure 2: A typical experimental workflow for Suzuki coupling.

Recommended Protocols

The following protocols are designed as starting points for the Suzuki-Miyaura coupling of 2-Bromo-4,6-dinitrobenzonitrile. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Conditions with a Buchwald Ligand

This protocol utilizes a common and effective catalyst system for challenging Suzuki couplings.

Materials:

-

2-Bromo-4,6-dinitrobenzonitrile (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

SPhos-Pd G2 Precatalyst (1-3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel equipped with a magnetic stir bar, add 2-Bromo-4,6-dinitrobenzonitrile, the arylboronic acid, SPhos-Pd G2 precatalyst, and potassium phosphate.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the layers.

-